1-Azidopyrene

概要

説明

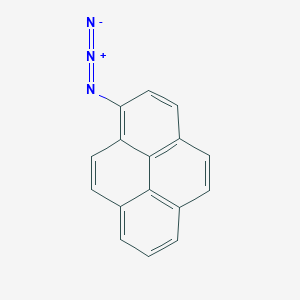

1-Azidopyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C16H9N3 and an average mass of 243.263 Da. This compound is known for its hydrophobic nature and photolabile properties, making it a valuable tool in various scientific research applications.

準備方法

1-Azidopyrene can be synthesized through the azidation of pyrene. The typical synthetic route involves the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of pyrene to this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the desired product.

化学反応の分析

1-Azidopyrene undergoes various chemical reactions, including:

Photodecomposition: When exposed to light, this compound decomposes to form 1-nitrenopyrene.

Oxidation: In the presence of oxygen, 1-nitrenopyrene can further react to form 1-nitropyrene.

Substitution: The azide group in this compound can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.

Common reagents used in these reactions include sodium azide for azidation and oxygen for oxidation reactions. The major products formed from these reactions include 1-nitrenopyrene, 1-nitropyrene, and other substituted pyrene derivatives.

科学的研究の応用

Organic Synthesis

1-Azidopyrene serves as a versatile building block in organic synthesis. Its azide functional group is reactive, allowing it to participate in various chemical reactions, such as:

- Click Chemistry : The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, facilitating the formation of complex molecular architectures.

- Functionalization of Aromatic Compounds : this compound can be used to introduce azide groups into other aromatic systems, expanding the toolkit for synthetic chemists.

Materials Science

In materials science, this compound has been explored for its potential in creating novel materials:

- Polymer Chemistry : The incorporation of this compound into polymer matrices allows for the development of functionalized polymers that can respond to external stimuli or serve specific roles in drug delivery systems.

- Nanotechnology : The compound's unique optical properties make it suitable for applications in photonic devices and sensors. Its ability to form stable complexes with metal ions also paves the way for new nanomaterials with enhanced properties.

Biological Research

This compound's applications extend into biological research, particularly in the study of cellular processes:

- Bioconjugation : The azide group can be utilized for bioconjugation techniques, allowing researchers to label biomolecules with fluorescent tags or drugs, enhancing imaging and therapeutic strategies.

- Mechanistic Studies : By incorporating this compound into biological systems, scientists can investigate mechanisms of action for various biological pathways, particularly those involving reactive oxygen species (ROS) and their effects on cellular signaling.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound:

Case Study 1: Click Chemistry Applications

A study demonstrated the utility of this compound in click chemistry to synthesize a library of pyrene-based fluorescent probes. These probes exhibited enhanced photophysical properties useful for biological imaging applications.

Case Study 2: Polymer Functionalization

Research on the incorporation of this compound into polymer backbones showed that it significantly improved the thermal stability and mechanical properties of the resulting materials. This has implications for developing advanced materials for aerospace and automotive industries.

Case Study 3: Drug Delivery Systems

A recent investigation explored using this compound derivatives in drug delivery systems. The results indicated that these compounds could effectively encapsulate therapeutic agents and release them in a controlled manner under specific conditions.

作用機序

The mechanism of action of 1-azidopyrene involves its photolabile properties. Upon exposure to light, it decomposes to form reactive intermediates like 1-nitrenopyrene. These intermediates can interact with various molecular targets, leading to the formation of stable products such as 1-nitropyrene. The pathways involved in these reactions include photodecomposition and subsequent oxidation processes.

類似化合物との比較

1-Azidopyrene is unique due to its specific photolabile properties and its ability to form reactive intermediates upon light exposure. Similar compounds include other azidopyrene derivatives and polycyclic aromatic hydrocarbons with azide functional groups. These compounds may share similar photochemical properties but differ in their specific reactivity and applications.

Similar Compounds

- 1-Nitrenopyrene

- 1-Nitropyrene

- Other azidopyrene derivatives

This compound stands out due to its specific use in photoaffinity labeling and its unique photochemical decomposition behavior.

生物活性

1-Azidopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and environmental toxicity. Understanding its biological activity is crucial for assessing its implications in health and environmental science.

This compound, with the molecular formula C16H11N3, features an azide group (-N3) attached to the pyrene structure. This modification can influence its reactivity and biological interactions.

Mutagenicity and Genotoxicity

Research has indicated that this compound exhibits mutagenic properties. The compound can undergo photochemical transformations that increase its genotoxicity. For instance, studies show that upon exposure to UV light, this compound can generate reactive species that form DNA adducts, leading to mutations in cellular DNA. The formation of these adducts is a critical mechanism through which many PAHs exert their carcinogenic effects.

Table 1: Summary of Mutagenicity Studies on this compound

Interaction with Cellular Mechanisms

This compound's interaction with cellular mechanisms has been studied extensively. It activates the aryl hydrocarbon receptor (AhR), a key regulator in cellular responses to environmental pollutants. Activation of AhR can lead to various downstream effects, including alterations in gene expression related to detoxification processes.

Case Study: Aryl Hydrocarbon Receptor Activation

In a study involving renal cells, treatment with this compound resulted in increased expression of AhR target genes, which are implicated in xenobiotic metabolism and renal fibrosis. The study demonstrated that dietary flavonoids could modulate this response, suggesting potential therapeutic avenues for mitigating the adverse effects of this compound exposure.

Phototoxicity

The phototoxic effects of this compound have been documented, particularly concerning keratinocytes (skin cells). When exposed to UV radiation, the compound's toxicity increases significantly, highlighting the risks associated with environmental exposure to both the compound and UV light.

Table 2: Effects of UV Exposure on this compound Toxicity

| Exposure Condition | Cell Type | Observed Effect |

|---|---|---|

| UV-A irradiation | HaCaT cells | Increased cell death and DNA damage compared to non-irradiated controls. |

| No UV exposure | HaCaT cells | Lower levels of cytotoxicity observed; baseline toxicity without phototransformation effects. |

特性

IUPAC Name |

1-azidopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNGOGRNWBJJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189737 | |

| Record name | Azidopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36171-39-8 | |

| Record name | Azidopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。